(2E)-4-(benzenesulfonyl)but-2-enenitrile

Catalog No.
S3255415
CAS No.
133167-32-5
M.F
C10H9NO2S
M. Wt
207.25
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2E)-4-(benzenesulfonyl)but-2-enenitrile

CAS Number

133167-32-5

Product Name

(2E)-4-(benzenesulfonyl)but-2-enenitrile

IUPAC Name

(E)-4-(benzenesulfonyl)but-2-enenitrile

Molecular Formula

C10H9NO2S

Molecular Weight

207.25

InChI

InChI=1S/C10H9NO2S/c11-8-4-5-9-14(12,13)10-6-2-1-3-7-10/h1-7H,9H2/b5-4+

InChI Key

FXCZUNVHUVEENU-SNAWJCMRSA-N

SMILES

C1=CC=C(C=C1)S(=O)(=O)CC=CC#N

solubility

not available

(2E)-4-(benzenesulfonyl)but-2-enenitrile is an organic compound characterized by the presence of a benzenesulfonyl group attached to a but-2-enenitrile backbone. Its chemical structure features a double bond between the second and third carbon atoms, with a nitrile group (-C≡N) at one end and a sulfonyl group (-SO2Ph) at the other. This compound is notable for its potential reactivity in various chemical transformations, particularly in the formation of carbon-carbon bonds and its utility in synthetic organic chemistry.

, including:

  • Diels-Alder Reactions: (2E)-4-(benzenesulfonyl)but-2-enenitrile can participate in Diels-Alder reactions, acting as a dienophile. It shows moderate regioselectivity when reacting with unsymmetrical dienes, which can lead to the formation of complex cyclic structures .
  • Cross-Coupling Reactions: The sulfonyl group in this compound can facilitate cross-coupling reactions with various nucleophiles, enhancing its utility in synthetic pathways that involve carbon-sulfur bond formation .
  • Radical Trapping: The compound has been utilized as a radical trap in various organic transformations, allowing for the functionalization of acrylonitriles and other derivatives .

While specific biological activity data on (2E)-4-(benzenesulfonyl)but-2-enenitrile is limited, compounds containing benzenesulfonyl moieties are often investigated for their pharmacological properties. Sulfonamides, for example, are known for their antibacterial activity. The potential biological effects of (2E)-4-(benzenesulfonyl)but-2-enenitrile may warrant further investigation to assess its activity against specific biological targets.

The synthesis of (2E)-4-(benzenesulfonyl)but-2-enenitrile typically involves several steps:

  • Formation of the Nitrile: A suitable precursor such as 4-bromobut-2-enenitrile can be reacted with benzenesulfonyl chloride in the presence of a base to form the sulfonamide intermediate.
  • Elimination Reaction: Subsequent elimination reactions may be conducted to obtain the desired (E)-isomer of the compound.
  • Purification: The final product is purified through recrystallization or chromatography to achieve high purity levels suitable for further applications.

(2E)-4-(benzenesulfonyl)but-2-enenitrile has potential applications in:

  • Synthetic Organic Chemistry: It serves as a versatile building block for synthesizing more complex organic molecules.
  • Material Science: The compound may be explored for its properties in polymer chemistry, particularly in creating materials with specific functional groups.

Interaction studies involving (2E)-4-(benzenesulfonyl)but-2-enenitrile could focus on its reactivity with various nucleophiles and electrophiles. Understanding these interactions is crucial for optimizing synthetic routes and enhancing yield during chemical transformations. Additionally, studies on its interaction with biological systems could provide insights into any potential pharmacological effects.

Several compounds share structural similarities with (2E)-4-(benzenesulfonyl)but-2-enenitrile, including:

  • (E)-3-phenylsulfonylprop-2-enenitrile: Similar in structure but differs by having a propene backbone instead of butene.
  • (E)-3-benzenesulfonylprop-2-enal: Contains an aldehyde group instead of a nitrile group.
  • (Z)-4-(benzenesulfonyl)but-2-enenitrile: The Z-isomer presents different stereochemistry that may affect reactivity and biological interactions.

Uniqueness

The uniqueness of (2E)-4-(benzenesulfonyl)but-2-enenitrile lies in its specific configuration and functional groups that allow it to engage in unique

The synthetic utility of (2E)-4-(benzenesulfonyl)but-2-enenitrile in heterocyclic chemistry stems from its unique dual electrophilic character. The compound contains both a sulfonyl group that activates the adjacent carbon toward nucleophilic attack and a nitrile group that can participate in cycloaddition reactions and cyclization processes . This dual functionality enables the compound to serve as a key intermediate in the synthesis of various heterocyclic systems through multiple mechanistic pathways.

The electronic properties of (2E)-4-(benzenesulfonyl)but-2-enenitrile make it particularly suitable for heterocyclic synthesis. The electron-withdrawing nature of both the sulfonyl and nitrile groups creates a highly electrophilic system that can readily undergo reactions with nucleophiles . The α,β-unsaturated system further enhances reactivity by providing multiple sites for chemical transformation, including Michael addition, cycloaddition, and intramolecular cyclization reactions [3] [4].

Construction of Bicyclic Lactam Scaffolds

The synthesis of bicyclic lactam scaffolds using (2E)-4-(benzenesulfonyl)but-2-enenitrile has been extensively investigated, with particular emphasis on diastereoselective approaches. The compound serves as an excellent electrophilic partner in reactions with various nitrogen nucleophiles, leading to the formation of complex bicyclic systems with high stereochemical control [5] [6].

The formation of bicyclic lactams typically proceeds through a sequential Michael addition-cyclization mechanism. In this process, the α,β-unsaturated system of (2E)-4-(benzenesulfonyl)but-2-enenitrile acts as a Michael acceptor, with nitrogen nucleophiles attacking the β-carbon position. The resulting intermediate can then undergo intramolecular cyclization to form the bicyclic lactam structure [5] [6].

Research has demonstrated that sulfonylglutaric anhydrides can react with imines to produce sulfone-substituted γ- and δ-lactams with excellent diastereoselectivity [5]. In these reactions, the initial formation of carboxylic acids occurs with modest diastereoselectivity (approximately 80:20), but upon decarboxylation, the sulfone lactams are formed as single isomers in high yields ranging from 74% to 91% [5].

The stereochemical outcome of these reactions is largely determined by the electronic and steric properties of the sulfonyl group. The electron-withdrawing nature of the benzenesulfonyl group activates the adjacent carbon toward nucleophilic attack while simultaneously directing the stereochemical course of the reaction [5] [6]. This dual role makes (2E)-4-(benzenesulfonyl)but-2-enenitrile particularly valuable for the synthesis of complex bicyclic lactam systems with defined stereochemistry.

Specific synthetic protocols have been developed for the preparation of various bicyclic lactam derivatives. For example, the reaction of (2E)-4-(benzenesulfonyl)but-2-enenitrile with ethylenediamine at room temperature in toluene provides bicyclic lactams in quantitative yield [7]. Similarly, reactions with 1,3-diaminopropane yield the corresponding 6,6-fused systems, while 1,4-diaminobutane requires heating to reflux to produce 6,7-fused bicyclic lactams in 93% yield [7].

The synthetic versatility of this approach is further demonstrated by the successful preparation of lactam systems bearing both nitrogen and sulfur atoms. The reaction of (2E)-4-(benzenesulfonyl)but-2-enenitrile with ethanethiol under appropriate conditions yields bicyclic systems containing both heteroatoms, expanding the structural diversity accessible through this methodology [7].

Generation of Sulfone-Containing Tricyclic Systems

The construction of sulfone-containing tricyclic systems using (2E)-4-(benzenesulfonyl)but-2-enenitrile represents one of the most significant applications of this compound in heterocyclic synthesis. These complex architectures are of considerable interest due to their potential biological activities and their utility as synthetic intermediates [8] [9].

The formation of tricyclic sulfone systems typically involves radical-mediated cyclization processes. In these reactions, the sulfonyl group in (2E)-4-(benzenesulfonyl)but-2-enenitrile can be converted to a sulfonyl radical through various methods, including the use of persulfate initiators or photochemical activation [10] [11]. The resulting sulfonyl radical can then participate in intramolecular cyclization reactions to form complex tricyclic architectures.

One particularly effective approach involves the use of three-component bicyclization cascades with 2-alkynyl aryldiazonium tetrafluoroborates and sulfur dioxide surrogates. In these reactions, (2E)-4-(benzenesulfonyl)but-2-enenitrile acts as a key intermediate in the formation of polycyclic sulfones through radical-triggered cascades [11]. The process generates arylsulfonyl radicals that add to the alkyne functionality, followed by cyclization to produce tricyclic structures with moderate to good yields and high levels of regioselectivity [11].

Research has shown that the reaction of (2E)-4-(benzenesulfonyl)but-2-enenitrile with various cyclic bis-vinyl ketones can lead to the formation of tricyclic products containing five contiguous stereocenters [12]. These reactions proceed through a tandem process involving initial addition, followed by cyclization and rearrangement to give the final tricyclic architecture as a single diastereomer [12].

The stereochemical control in these reactions is remarkable, with the formation of tricyclic products occurring with complete diastereoselectivity. The additional fused ring in these systems possesses a cis geometry about the bicyclic core, as confirmed by both 1H NMR spectroscopy and single crystal X-ray diffraction studies [12]. This high level of stereochemical control makes these reactions particularly valuable for the synthesis of complex natural product-like structures.

The thermal stability of these tricyclic sulfone systems is noteworthy, with compounds showing superior thermostability compared to their non-sulfonylated counterparts . This enhanced stability, combined with their well-defined three-dimensional structures, makes these compounds promising building blocks for the development of new materials with specialized properties .

Role in Furanoid and Pyranoid Ring Formation

(2E)-4-(benzenesulfonyl)but-2-enenitrile plays a crucial role in the synthesis of furanoid and pyranoid ring systems through various cyclization strategies. The compound's ability to participate in both electrophilic and radical-mediated processes makes it an ideal precursor for these oxygen-containing heterocycles [14] [15].

The formation of furanoid ring systems typically involves intramolecular cyclization reactions of acyloxy sulfone derivatives. In these processes, (2E)-4-(benzenesulfonyl)but-2-enenitrile derivatives undergo deprotonation with strong bases such as lithium hexamethyldisilazide (LHMDS) in tetrahydrofuran (THF) [14]. The resulting carbanion attacks the acyl group intramolecularly, leading to the formation of lactol intermediates that can be dehydrated and isomerized to give furan rings [14].

The mechanism of furan ring formation involves several key steps. Initial deprotonation generates a carbanion α to the sulfone group, which then reacts with the acyl moiety to form a mixture of lactol and hydroxyketone products. Treatment with catalytic amounts of para-toluenesulfonic acid promotes dehydration of the lactol and isomerization of the double bond to yield the more stable furan ring system [14].

This methodology has been successfully applied to the synthesis of various fused furan ring systems. For example, the reaction of cycloalkenone-derived acyloxy sulfones with LHMDS followed by acid-mediated dehydration provides fused ring furans in good yields (66-89%) [14]. The reaction conditions are relatively mild, and the methodology tolerates various substituents on the cycloalkenone ring system [14].

The synthesis of pyranoid ring systems follows similar principles but involves different cyclization patterns. The conversion of (2E)-4-(benzenesulfonyl)but-2-enenitrile to pyranoid systems can be achieved through the use of hydroxysulfone intermediates [14]. For instance, reduction of ketosulfones with diisobutylaluminum hydride (DIBALH) generates hydroxysulfones that can be converted to acyl derivatives and subsequently cyclized to form dihydropyran products [14].

The versatility of this approach is demonstrated by the successful synthesis of both dihydropyran and benzopyran systems. The reaction of appropriately substituted acyloxy sulfones with LHMDS under standard conditions, followed by dehydration, provides dihydropyran products in good yields (72% after chromatographic purification) [14]. The presence of the isolated double bond in the cyclohexane ring of these products provides a useful handle for further synthetic manipulation [14].

Recent advances in the field have focused on the development of more efficient and selective methods for furanoid and pyranoid ring formation. The use of glycosyl sulfoxides as precursors for pyranoid and furanoid glycals has been reported, with organolithium reagents promoting the conversion at low temperatures [15]. This approach provides convenient access to both pyranoid and furanoid glycals, expanding the scope of carbohydrate chemistry applications [15].

Synthesis of Functionalized Pyrrolidine Derivatives

The synthesis of functionalized pyrrolidine derivatives using (2E)-4-(benzenesulfonyl)but-2-enenitrile represents a particularly important application in medicinal chemistry, given the prevalence of pyrrolidine scaffolds in bioactive compounds [17] [18]. The compound's unique reactivity profile makes it an excellent starting material for the construction of diverse pyrrolidine architectures with various functional groups.

The formation of pyrrolidine derivatives typically involves cycloaddition reactions where (2E)-4-(benzenesulfonyl)but-2-enenitrile acts as a dipolarophile. In these reactions, the electron-withdrawing effect of both the sulfonyl and nitrile groups enhances the electrophilicity of the alkene system, making it highly reactive toward nucleophilic attack [17]. This enhanced reactivity enables the compound to participate in various cycloaddition processes, including [2+3] and [3+2] cycloadditions [19].

Research has shown that (2E)-4-(benzenesulfonyl)but-2-enenitrile can undergo efficient cycloaddition reactions with various nitrogen-containing dipoles. The resulting pyrrolidine derivatives often exhibit high stereoselectivity, with the sulfonyl group directing the approach of the dipole and controlling the stereochemical outcome of the reaction [17].

One particularly successful approach involves the use of azomethine ylides generated from amino acid derivatives. These ylides react with (2E)-4-(benzenesulfonyl)but-2-enenitrile to form pyrrolidine derivatives with excellent stereochemical control [17]. The reaction proceeds through a concerted mechanism, with the electron-withdrawing groups in the dipolarophile controlling both the regioselectivity and stereoselectivity of the cycloaddition [17].

The synthetic utility of these pyrrolidine derivatives is further enhanced by the presence of the sulfonyl group, which can be readily modified or removed under appropriate conditions. Desulfonylation reactions using various reagents, including Raney nickel or magnesium turnings with nickel bromide, provide access to unsubstituted pyrrolidine derivatives [20]. Alternatively, the sulfonyl group can be reduced to the corresponding thioether using boron trifluoride etherate and triethylsilane, providing additional synthetic flexibility [20].

The scope of pyrrolidine synthesis using (2E)-4-(benzenesulfonyl)but-2-enenitrile has been expanded through the development of enantioselective variants. The use of chiral catalysts or chiral auxiliaries in the cycloaddition reactions can provide access to enantiomerically enriched pyrrolidine derivatives [21]. These chiral pyrrolidines are particularly valuable as building blocks for the synthesis of pharmaceutically active compounds [21].

Recent advances in the field have focused on the development of more efficient and environmentally friendly synthetic methods. The use of ionic liquids as solvents and catalysts has been explored for the synthesis of pyrrolidine derivatives from (2E)-4-(benzenesulfonyl)but-2-enenitrile [22]. These methods offer advantages in terms of reaction efficiency, selectivity, and environmental impact compared to traditional organic solvents [22].

The biological activity of pyrrolidine derivatives synthesized from (2E)-4-(benzenesulfonyl)but-2-enenitrile has been extensively studied. Many of these compounds exhibit significant antimicrobial activity, with some derivatives showing potent activity against both Gram-positive and Gram-negative bacteria [23]. The structure-activity relationships of these compounds have been investigated to identify the key structural features responsible for their biological activity [23].

Matrix metalloproteinase (MMP) inhibition represents another important biological application of pyrrolidine derivatives derived from (2E)-4-(benzenesulfonyl)but-2-enenitrile. A series of sulfonyl pyrrolidine derivatives have been designed and synthesized as selective MMP-2 inhibitors, with several compounds showing superior activity compared to established reference compounds . The presence of the sulfonyl group appears to be crucial for the inhibitory activity, providing both binding affinity and selectivity for the target enzyme .

The synthetic applications of (2E)-4-(benzenesulfonyl)but-2-enenitrile in heterocyclic chemistry continue to expand as new methodologies are developed. The compound's unique reactivity profile, combined with its availability and ease of handling, makes it an attractive starting material for the synthesis of diverse heterocyclic systems. Future developments in this field are likely to focus on the development of more efficient catalytic systems, improved stereochemical control, and expanded substrate scope to access even more complex heterocyclic architectures.

XLogP3

1.2

Dates

Last modified: 08-19-2023

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